molecular formula C17H18O4 B11757248 Methyl 2-methoxy-6-(2-phenylethoxy)benzoate

Methyl 2-methoxy-6-(2-phenylethoxy)benzoate

Cat. No.: B11757248
M. Wt: 286.32 g/mol
InChI Key: NWQGXVAFJNHMEP-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-6-(2-phenylethoxy)benzoate is an organic compound with a complex structure that includes a methoxy group, a phenylethoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-6-(2-phenylethoxy)benzoate can be synthesized through the esterification of anisic acid with methanol or from sodium anisate and dimethylsulfate in the presence of methanol . Another method involves the FeCl₂ catalyzed cross-coupling reaction between methyl 2-methoxybenzoate and diphenylmethane under various reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification processes, where anisic acid is reacted with methanol in the presence of a catalyst to produce the desired ester. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-6-(2-phenylethoxy)benzoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Methyl 2-methoxy-6-(2-phenylethoxy)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-6-(2-phenylethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxybenzoate: This compound is similar in structure but lacks the phenylethoxy group.

    Methyl o-anisate: Another similar compound with a methoxy group and a benzoate ester.

Uniqueness

Methyl 2-methoxy-6-(2-phenylethoxy)benzoate is unique due to the presence of both the methoxy and phenylethoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

methyl 2-methoxy-6-(2-phenylethoxy)benzoate

InChI

InChI=1S/C17H18O4/c1-19-14-9-6-10-15(16(14)17(18)20-2)21-12-11-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3

InChI Key

NWQGXVAFJNHMEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OCCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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